Ethyl 1-thio-beta-l-fucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-fluorobenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for 3-(4-fluorophenyl)pyrrolidine often involve large-scale reductive amination processes, optimized for yield and purity. These methods may utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(4-Fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)pyrrolidine
- 3-(4-Bromophenyl)pyrrolidine
- 3-(4-Methylphenyl)pyrrolidine
Uniqueness
3-(4-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its analogs, the fluorine substitution often results in enhanced metabolic stability and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H16O4S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-ethylsulfanyl-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O4S/c1-3-13-8-7(11)6(10)5(9)4(2)12-8/h4-11H,3H2,1-2H3/t4-,5+,6+,7-,8+/m0/s1 |
InChI Key |
FFRRGRSSCFQGAP-FMGWEMOISA-N |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)O)O)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.